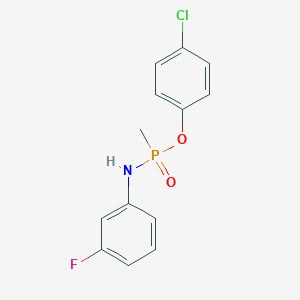

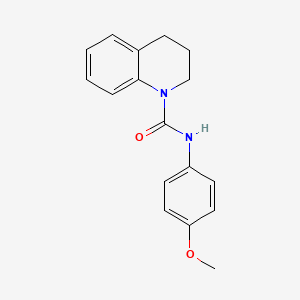

![molecular formula C16H12N2O3S B5629919 4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzoic acid](/img/structure/B5629919.png)

4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzoic acid” is a type of quinazoline derivative . Quinazoline derivatives are known to possess a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of 2-isothiocyanobenzoic acid esters with primary amines . The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters which were prepared by condensation of salicylamide with various aldehydes and ketones .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible . The presence of phosphorus and sulfur atoms can change the planarity of the parent compound .Chemical Reactions Analysis

The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as elemental microanalyses, PMR and 13C NMR spectra . The presence of sulfur atoms can influence the oxidative processes in the organism .科学的研究の応用

Antitumor Activity

This compound has been found to exhibit antitumor activity . The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines .

Anticonvulsant Activity

The compound has shown anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice . This suggests potential use in the treatment of epilepsy and other seizure disorders .

Biological Activity

The compound has been found to possess various biological activities . It is considered a privileged structure in medicinal chemistry due to its presence in various natural and synthetic biologically as well as pharmacologically active compounds .

Solar Cell Applications

The compound has potential applications in solar cells . Its properties indicate that these molecular modeling structures are good candidates for utilization in organic Dye-sensitized solar cells (DSSCs) .

Antimicrobial Activity

Although not directly mentioned in the search results, similar compounds have been found to possess antimicrobial properties . This suggests potential use in the treatment of various bacterial and fungal infections.

Drug Design

The compound is of particular importance in the design of biologically active compounds . Due to the presence of an activated methylene group and a highly reactive carboxylic group, they are convenient building blocks in the design of combinatorial libraries of biologically active compounds .

将来の方向性

The potential of quinazoline derivatives is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .

作用機序

Target of Action

Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to interact with peroxisome proliferator activated receptors (ppar) and are used in the treatment of type ii diabetes . They also act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors .

Mode of Action

It is known that 1,3-thiazolidin-4-one derivatives, which this compound is a part of, exhibit various biological activities . They are known to induce apoptosis in leukemia cells , suggesting that they may interact with cellular targets to trigger programmed cell death.

Biochemical Pathways

Given its structural similarity to other 1,3-thiazolidin-4-one derivatives, it may be involved in pathways related to apoptosis, acetylcholinesterase inhibition, and ppar antagonism .

Pharmacokinetics

The physicochemical properties and drug likeness of similar compounds have been predicted in silico .

Result of Action

The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .

Action Environment

The synthesis of similar compounds has been reported to conform to the green chemistry principles, suggesting that the reaction conditions may be optimized for environmental sustainability .

特性

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVVHJQAUCPBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

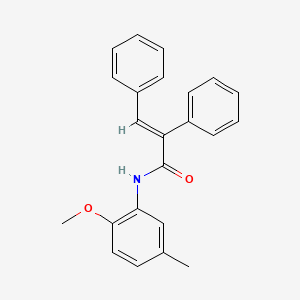

![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)

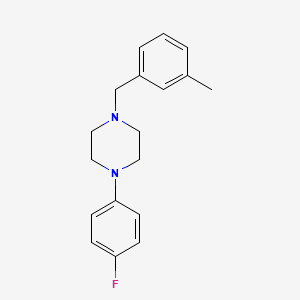

![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)

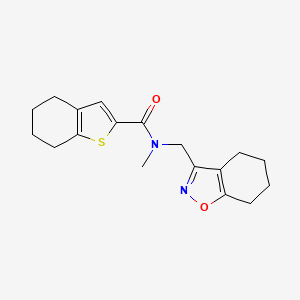

![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)

![N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5629896.png)

![5-{(2S)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5629907.png)

![1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5629909.png)

![2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5629917.png)

![8-[3-(2-methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629925.png)

![3-{5-[1-methyl-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5629938.png)